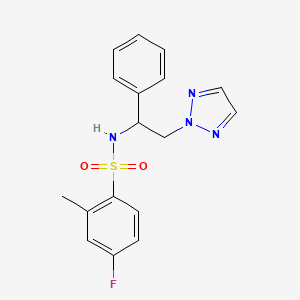

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzenesulfonamide moiety, fluorine atom, triazole ring, and phenyl group. These structural features are common in various sulfonamide derivatives that have been explored for their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of amines with sulfonic anhydrides. In the context of the provided papers, similar synthetic strategies may have been employed. For instance, the synthesis of benzenesulfonamide derivatives with triazole moieties often involves the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid . The introduction of a fluorine atom into the molecule, as seen in some of the compounds, can be achieved through the use of fluorinated starting materials or through post-synthetic modification techniques .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can engage in various intermolecular interactions, including hydrogen bonding. The introduction of a triazole ring and a fluorine atom can influence the molecular conformation and the overall three-dimensional structure, which is crucial for the biological activity of the compound. Crystallographic studies can provide insights into the packing patterns and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. The presence of the sulfonyl group allows for the formation of hydrogen bonds with biological macromolecules, which is a key factor in their mechanism of action as enzyme inhibitors. The fluorine atom can enhance the metabolic stability of the compound and influence its reactivity and selectivity towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents present on the aromatic ring and the nature of the sulfonyl group. The introduction of a fluorine atom can increase the lipophilicity of the compound, potentially improving its bioavailability and pharmacokinetic profile. The triazole ring can contribute to the compound's ability to form stable complexes with metalloenzymes, such as carbonic anhydrase, which is important for its inhibitory activity .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various enzymes and receptors due to the presence of the 1,2,3-triazole ring, which can act as a hydrogen bond acceptor and donor .

Mode of Action

The 1,2,3-triazole ring in the compound can offer various types of binding to the target enzyme . This interaction could potentially lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

For instance, 1,4-disubstituted 1,2,3-triazoles are known to act as surrogates for the peptide bond, showing chemical as well as biological stability .

Pharmacokinetics

It’s worth noting that the stability of compounds in this class can be influenced by factors such as ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by triazole derivatives , this compound could be a promising candidate for drug development. Further studies could also explore the synthesis of new derivatives and analogs to enhance its therapeutic potential .

Propiedades

IUPAC Name |

4-fluoro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDELYJKOCNJEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)

![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)

![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3019317.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)